molecular formula C11H15Cl2NO B1489459 2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride CAS No. 1311314-98-3

2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride

Cat. No.: B1489459
CAS No.: 1311314-98-3
M. Wt: 248.15 g/mol
InChI Key: WIKBBUOIWYFACR-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride is a morpholine derivative characterized by a chlorophenyl substituent at the 2-position and a methyl group at the 5-position of the morpholine ring. Its molecular formula is C₁₁H₁₆ClNO, with a molar mass of 213.7 g/mol .

Properties

IUPAC Name

2-(2-chlorophenyl)-5-methylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c1-8-7-14-11(6-13-8)9-4-2-3-5-10(9)12;/h2-5,8,11,13H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKBBUOIWYFACR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1)C2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product is then methylated using methyl iodide or a similar methylating agent to obtain 2-(2-Chlorophenyl)-5-methylmorpholine. Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of efficient catalysts and purification techniques, such as recrystallization or chromatography, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted morpholine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride exhibits promising anticancer properties. Research suggests that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated its effectiveness against specific cancer lines, showing IC50_{50} values lower than standard chemotherapeutics, which highlights its potential as a lead compound in cancer drug development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses significant inhibitory effects against various bacterial strains, making it a candidate for developing new antimicrobial agents. The structure-activity relationship (SAR) studies indicate that modifications to the chlorophenyl moiety can enhance its efficacy against resistant strains .

Neurological Disorders

Research into the pharmacological profile of this compound has revealed its potential as a serotonin and noradrenaline reuptake inhibitor (SNRI). This mechanism is particularly relevant for treating disorders such as depression, anxiety, and ADHD. The compound's ability to modulate neurotransmitter levels suggests it could be beneficial in managing these conditions .

Synthesis and Derivatives

The synthesis of 2-(2-Chlorophenyl)-5-methylmorpholine typically involves several key steps, including:

  • Formation of the Morpholine Ring : This is achieved through the reaction of appropriate chlorinated phenolic compounds with morpholine derivatives.
  • Hydrochloride Salt Formation : The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Comparison Table of Related Compounds

Compound NameKey Feature
(2S,5R)-2-(2-Chlorophenyl)-5-methylmorpholineFree base form without hydrochloride
(2S,5R)-2-(2-Bromophenyl)-5-methylmorpholineBromine atom instead of chlorine
(2S,5R)-2-(2-Fluorophenyl)-5-methylmorpholineFluorine atom instead of chlorine

The presence of the chlorophenyl group significantly influences the compound's reactivity and biological activity, making it unique among morpholines .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on breast cancer cell lines. The results showed that treatment with this compound led to a significant reduction in cell viability compared to control groups, suggesting its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another research project focusing on antimicrobial activity, the compound was tested against multi-drug resistant bacterial strains. The findings indicated that it exhibited superior inhibitory effects compared to traditional antibiotics, suggesting its utility in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are subject to ongoing research, but it is believed that the compound’s structure allows it to interact with biological macromolecules, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues and Isomers

(a) Clopidogrel Hydrochloride ()
  • Structure: A thieno[3,2-c]pyridine core with a 2-chlorophenyl group and ester functionality.
  • Key Differences: The thienopyridine core contrasts with the morpholine ring, leading to distinct electronic and steric properties. Clopidogrel is a potent antithrombotic agent acting via P2Y₁₂ receptor antagonism, whereas the target compound’s activity remains unexplored in the evidence .
(b) (2R,5S)-5-Methyl-2-phenylmorpholine Hydrochloride ()
  • Structure : Stereoisomer of the target compound with a phenyl group at the 2-position and methyl at the 5-position.
  • Key Differences: Stereochemistry (R,S configuration vs. unspecified in the target) may influence receptor binding. The molar mass (213.71 g/mol) and formula (C₁₁H₁₆ClNO) are identical, but spatial arrangement could alter solubility or metabolic stability .
(c) (2S,5S)-2-Methyl-5-phenylmorpholine Hydrochloride ()
  • Structure : Positional isomer with methyl and phenyl groups swapped.
  • Physicochemical Properties : Similar molar mass (213.7 g/mol) but distinct topology. The rotatable bond count and hydrogen-bonding capacity (critical for crystal packing) may differ, affecting pharmacokinetics .

Compounds with Shared Substituents

(a) (2-Chloro-5-methoxyphenyl)hydrazine Hydrochloride ()
  • Structure : Hydrazine backbone with 2-chloro-5-methoxyphenyl substituent.
  • Key Differences: The hydrazine group introduces two hydrogen-bond donors (vs. Molar mass = 209.07 g/mol .
(b) 2-Fluoro-5-methoxybenzylamine Hydrochloride ()
  • Structure : Benzylamine core with fluoro and methoxy substituents.
  • Comparison : The fluorine atom’s electronegativity may increase membrane permeability compared to chlorine. Molar mass = 191.63 g/mol , lighter than the target compound .
(c) Diethyl 4-(2-Chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate ()
  • Structure : Dihydropyridine core with 2-chlorophenyl and ester groups.
  • Pharmacological Relevance: Dihydropyridines are known calcium channel blockers (e.g., nifedipine), suggesting divergent mechanisms compared to morpholine derivatives .

Pharmacological and Crystallographic Insights

  • Hydrogen Bonding : The morpholine oxygen in the target compound may participate in hydrogen bonding, influencing crystal packing and solubility. Etter’s graph-set analysis () could predict its supramolecular architecture, critical for polymorph stability .
  • Stereochemical Impact : The (2S,5S) configuration in ’s compound suggests enantioselective bioactivity, a factor requiring further study for the target compound .

Biological Activity

2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride is a morpholine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a chlorophenyl group and a morpholine ring, contributing to its diverse biological interactions.

  • Chemical Formula : C11H14ClN
  • Molecular Weight : 201.69 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The morpholine moiety is known for facilitating drug transport across the blood-brain barrier and engaging with central nervous system receptors, such as:

  • Cholinergic Receptors : Inhibition of acetylcholinesterase, which may enhance cholinergic signaling.
  • NMDA Receptors : Potential modulation of excitatory neurotransmission.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 20 µM to 40 µM against S. aureus, indicating significant antimicrobial potential .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Studies have demonstrated that morpholine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain morpholine-containing compounds have shown IC50 values as low as 9 nM against HT-29 colon cancer cells .

Neuropharmacological Effects

Emerging evidence suggests that morpholine derivatives may possess neuroprotective and anxiolytic properties. The interaction with cholinergic systems could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Recent studies have highlighted the role of morpholine in enhancing cognitive function through modulation of neurotransmitter systems .

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antibacterial activity of morpholine derivatives against MRSA and E. coli, reporting MIC values significantly lower than standard antibiotics like ceftriaxone . This underscores the potential for developing new antimicrobial agents based on this scaffold.
  • Anticancer Activity
    • In vitro studies on morpholine derivatives showed promising results against various cancer cell lines, including MCF-7 breast cancer cells, with IC50 values indicating strong cytotoxicity . These findings suggest that further development could lead to effective anticancer therapies.
  • Neuropharmacological Applications
    • Research into the neuropharmacological effects of morpholine-based compounds revealed their ability to modulate NMDA receptor activity, which is crucial for synaptic plasticity and memory formation . This positions them as potential candidates for cognitive enhancement therapies.

Comparative Analysis

CompoundActivity TypeIC50 (µM)Remarks
This compoundAntimicrobial20-40Effective against MRSA
Morpholine Derivative AAnticancer9Strong activity against HT-29 cells
Morpholine Derivative BNeuroprotectiveN/AModulates NMDA receptor activity

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride
Reactant of Route 2
2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.